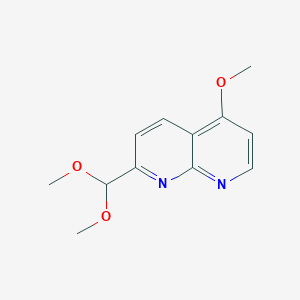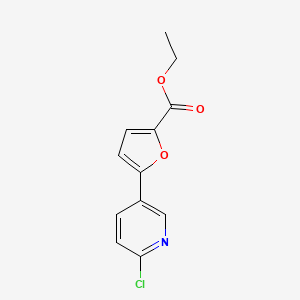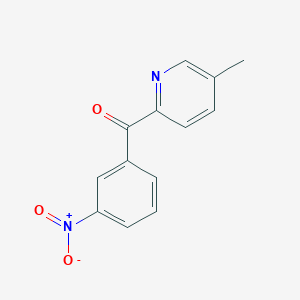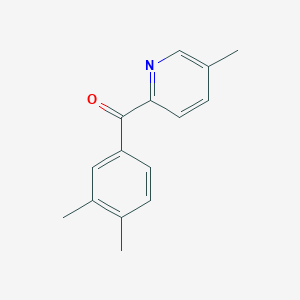
4-Methyl-3-(3-thienyl)pyridine
Descripción general
Descripción
4-Methyl-3-(3-thienyl)pyridine is a chemical compound with the molecular formula C10H9NS and a molecular weight of 175.25 .
Synthesis Analysis
The synthesis of pyridines and related compounds has been extensively studied. For instance, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, has been used to create biaryl building blocks . This method could potentially be used in the synthesis of 4-Methyl-3-(3-thienyl)pyridine.Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(3-thienyl)pyridine can be represented by the InChI code1S/C10H9NS/c1-8-2-4-11-6-10(8)9-3-5-12-7-9/h2-7H,1H3 . This code provides a unique representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-Methyl-3-(3-thienyl)pyridine and its derivatives are synthesized through various methods, with a focus on altering the alkyl chain length and understanding their nuclear magnetic resonance (NMR) and electronic spectral characteristics (Wang, Pappalardo, & Keene, 1995).
- This compound is also involved in the synthesis of specific azo dyes applied to polyester fibers, demonstrating its utility in dye chemistry and material science (Ho, 2005).
- Its usage in the catalytic methylation of pyridines offers insights into novel chemical processes, emphasizing its role in organic chemistry and drug discovery (Grozavu et al., 2020).
Applications in Materials Science
- Derivatives of 4-Methyl-3-(3-thienyl)pyridine are utilized in the synthesis of cyclometallated platinum complexes, which are studied for their luminescence properties, highlighting their potential applications in optoelectronics (Kozhevnikov et al., 2009).
Biomedical Applications
- Certain derivatives have been evaluated for their antitumor properties and photophysical behaviors in solution and nanoliposomes, indicating potential use in cancer treatment and drug delivery (Carvalho et al., 2013).
- The regioselective bromination of thieno[2,3-b]pyridine, which is closely related to 4-Methyl-3-(3-thienyl)pyridine, is a key step in creating novel drug discovery research building blocks (Lucas et al., 2015).
Environmental Applications
- 4-Methyl-3-(3-thienyl)pyridine analogs are used in the development of catalysts for CO2 reduction, contributing to environmental sustainability efforts (Weichselbaumer, 2015).
Propiedades
IUPAC Name |
4-methyl-3-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-11-6-10(8)9-3-5-12-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQCIQZRUGSFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(3-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)


![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)









